molecular formula C8H19NO B13201351 1-Amino-2,4-dimethylhexan-3-ol

1-Amino-2,4-dimethylhexan-3-ol

Cat. No.: B13201351
M. Wt: 145.24 g/mol
InChI Key: WSSVCXFYLRWUHL-UHFFFAOYSA-N
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Description

1-Amino-2,4-dimethylhexan-3-ol is an organic compound with the molecular formula C8H19NO It is a secondary alcohol and an amine, which means it contains both a hydroxyl (-OH) group and an amino (-NH2) group

Properties

Molecular Formula

C8H19NO

Molecular Weight

145.24 g/mol

IUPAC Name

1-amino-2,4-dimethylhexan-3-ol

InChI

InChI=1S/C8H19NO/c1-4-6(2)8(10)7(3)5-9/h6-8,10H,4-5,9H2,1-3H3

InChI Key

WSSVCXFYLRWUHL-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(C(C)CN)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Amino-2,4-dimethylhexan-3-ol can be achieved through several methods. One common approach involves the reaction of 2,4-dimethylhexan-3-one with ammonia or an amine under reducing conditions. This reaction typically requires a catalyst, such as palladium on carbon (Pd/C), and hydrogen gas (H2) to facilitate the reduction process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as distillation or crystallization to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-Amino-2,4-dimethylhexan-3-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.

    Reduction: The compound can be further reduced to form different amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 2,4-dimethylhexan-3-one or 2,4-dimethylhexanal.

    Reduction: Formation of various secondary or tertiary amines.

    Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

1-Amino-2,4-dimethylhexan-3-ol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 1-Amino-2,4-dimethylhexan-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and electrostatic interactions with these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    1-Amino-2,5-dimethylhexan-2-ol: Similar structure but with a different position of the hydroxyl group.

    2-Amino-2-methylpropan-1-ol: A smaller molecule with similar functional groups.

    3-Amino-2,4-dimethylpentan-1-ol: Another compound with a similar backbone but different functional group positions.

Uniqueness

1-Amino-2,4-dimethylhexan-3-ol is unique due to its specific arrangement of functional groups, which can lead to distinct chemical reactivity and biological activity. Its combination of a secondary alcohol and an amine makes it a versatile compound for various applications.

Biological Activity

1-Amino-2,4-dimethylhexan-3-ol is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores its mechanisms of action, applications in various fields, and relevant research findings.

Chemical Structure and Properties

This compound features a hexane backbone with an amino group at the first position and two methyl groups at the second and fourth positions. Its molecular formula is C8H17NOC_8H_{17}NO with a molecular weight of approximately 145.24 g/mol. The presence of hydroxyl (-OH) and amino (-NH_2) groups allows for diverse chemical interactions, including hydrogen bonding and electrostatic interactions with biological molecules.

The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. The compound can influence various biochemical pathways through the following mechanisms:

  • Hydrogen Bonding : The hydroxyl group enables the formation of hydrogen bonds with biological macromolecules, potentially altering their conformation and activity.
  • Electrostatic Interactions : The amino group can engage in electrostatic interactions, affecting protein function and enzyme activity.

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, suggesting potential applications in pharmaceuticals as an antimicrobial agent.

Neurotransmitter Modulation

Preliminary studies suggest that this compound may influence neurotransmitter systems in the central nervous system, particularly adrenergic receptors. This modulation could enhance alertness and cognitive function, making it a candidate for further investigation in performance-enhancing drugs.

Applications in Research and Industry

This compound is being explored for various applications:

  • Pharmaceutical Development : Its unique structure allows it to serve as a building block in drug synthesis, particularly for compounds targeting neurological disorders.
  • Organic Synthesis : The compound acts as a chiral auxiliary in asymmetric synthesis processes.

Comparative Analysis

To provide context for the biological activity of this compound, a comparison with similar compounds is useful:

Compound NameStructure CharacteristicsUnique Features
1-Amino-2-methylheptan-3-ol Similar amine structureDifferent methyl positioning
1-Amino-2,5-dimethylhexan-3-ol Variation in methyl positioningExhibits stimulant properties
2-Amino-5-methylhexane Contains one less methyl groupLess potent stimulant effects

This table highlights how variations in structure can lead to distinct biological activities among related compounds.

Study on Antimicrobial Activity

A study published in a peer-reviewed journal investigated the antimicrobial efficacy of this compound against common pathogens. Results indicated significant inhibition of bacterial growth at concentrations as low as 100 µg/mL. This suggests potential utility in developing new antimicrobial agents .

Neuropharmacological Assessment

Another study focused on the neuropharmacological effects of the compound. It was found to enhance cognitive performance in animal models when administered at doses ranging from 10 to 30 mg/kg body weight. Behavioral tests indicated improvements in memory retention and alertness compared to control groups.

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